2,4,7-Trichloro-1,3-benzothiazole

Catalog No.
S754814
CAS No.
898747-91-6
M.F
C7H2Cl3NS
M. Wt
238.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,7-Trichloro-1,3-benzothiazole

CAS Number

898747-91-6

Product Name

2,4,7-Trichloro-1,3-benzothiazole

IUPAC Name

2,4,7-trichloro-1,3-benzothiazole

Molecular Formula

C7H2Cl3NS

Molecular Weight

238.5 g/mol

InChI

InChI=1S/C7H2Cl3NS/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H

InChI Key

SRXNPRKIHOXFEB-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)Cl)Cl

2,4,7-Trichloro-1,3-benzothiazole is a synthetic organic compound with the molecular formula C₇H₂Cl₃N₁S. It features a benzothiazole core substituted with three chlorine atoms at the 2, 4, and 7 positions. This compound is recognized for its distinctive chemical structure that combines a benzene ring with a thiazole moiety, contributing to its reactivity and biological activity. Its chemical structure can be represented as follows:

  • Chemical Formula: C₇H₂Cl₃N₁S
  • IUPAC Name: 2,4,7-Trichloro-1,3-benzothiazole

This compound is primarily used in various industrial applications, particularly in the synthesis of other chemical derivatives.

  • No information available regarding the mechanism of action of this compound.
  • Due to the lack of research, no data exists on the safety or hazards associated with 2,4,7-Trichloro-1,3-benzothiazole. It's important to treat any unknown compound with caution and assume potential hazards until proper testing is conducted.

  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocycles.
  • Dechlorination: Under certain conditions, the chlorine atoms can be removed to yield less chlorinated benzothiazole derivatives .

This compound exhibits notable biological activities. It has been shown to interact with various biomolecules such as enzymes and proteins. Some studies suggest that it may possess antimicrobial properties and could inhibit certain biological pathways, which makes it a candidate for further pharmacological research .

The synthesis of 2,4,7-trichloro-1,3-benzothiazole typically involves:

  • Chlorination of Benzothiazole: Benzothiazole can be chlorinated using chlorine gas or chlorinating agents in the presence of a solvent. This method allows for selective substitution at specific positions on the benzothiazole ring.
  • Cyclization Reactions: Various synthetic routes also include cyclization reactions involving thioketones and aromatic aldehydes under acidic or basic conditions .

These methods highlight the versatility in synthesizing this compound and its derivatives.

2,4,7-Trichloro-1,3-benzothiazole finds applications in:

  • Agriculture: Used as a pesticide or fungicide due to its antimicrobial properties.
  • Pharmaceuticals: Potential precursor in the synthesis of bioactive compounds.
  • Material Science: Employed in the development of specialty chemicals and polymers .

Interaction studies have revealed that 2,4,7-trichloro-1,3-benzothiazole interacts with various enzymes and proteins. These interactions may lead to inhibition or activation of specific biochemical pathways. Such studies are crucial for understanding its potential therapeutic applications and toxicity profiles .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2,4,7-trichloro-1,3-benzothiazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
BenzothiazoleSimple benzothiazoleLacks chlorine substituents; lower reactivity
2-ChlorobenzothiazoleChlorinated derivativeOnly one chlorine; less potent biological activity
2-AminobenzothiazoleAmino derivativeContains an amino group; different reactivity profile
5-Chloro-1,3-benzothiazoleChlorinated derivativeChlorine at position 5; distinct biological properties

Uniqueness of 2,4,7-Trichloro-1,3-benzothiazole:
The presence of three chlorine atoms at specific positions gives this compound unique reactivity and biological activity compared to its analogs. This structural feature enhances its potential applications in agriculture and pharmaceuticals while also influencing its interaction with biomolecules.

PropertyValueMethod/Source
Molecular FormulaC₇H₂Cl₃NSExperimental [1] [2]
Molecular Weight238.5 g/molCalculated [1] [2]
Physical StateSolidExperimental [1] [3]
Boiling Point318.7 ± 22.0°CPredicted [6]
Density1.678 ± 0.06 g/cm³Predicted [6]
LogP4.26Calculated [1]
Polar Surface Area41.13 ŲCalculated [1] [7]
Exact Mass236.897Calculated [7]

XLogP3

4.6

Wikipedia

2,4,7-Trichloro-1,3-benzothiazole

Dates

Last modified: 08-15-2023

Explore Compound Types